molecular formula C20H22N4O2 B2520512 2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2379971-72-7

2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2520512
CAS No.: 2379971-72-7
M. Wt: 350.422
InChI Key: PWFMQUHBAQHURD-UHFFFAOYSA-N
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Description

2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrido[1,2-a]pyrimidin-4-one core structure, which is fused with a piperidine ring and a pyridine moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The reaction conditions can be optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, hydrogen peroxide for oxidation, and sodium borohydride for reduction. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one include other pyrido[1,2-a]pyrimidine derivatives and piperidine-containing compounds These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications

Properties

IUPAC Name

2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-15-12-17(5-8-21-15)26-14-16-6-10-23(11-7-16)19-13-20(25)24-9-3-2-4-18(24)22-19/h2-5,8-9,12-13,16H,6-7,10-11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFMQUHBAQHURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)C3=CC(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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